molecular formula C23H25N5O5S3 B2575221 4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-44-1

4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Katalognummer: B2575221
CAS-Nummer: 899351-44-1
Molekulargewicht: 547.66
InChI-Schlüssel: KTXUTLMUZKPHFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical reagent, 4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, is a sophisticated 1,3,4-thiadiazole derivative designed for advanced pharmacological and oncological research. Its core structure incorporates multiple bio-active motifs, positioning it as a promising candidate for investigating novel therapeutic pathways. The 1,3,4-thiadiazole scaffold is known for its significant interaction with various biological targets and its ability to cross the blood-brain barrier, while the sulfonamide group is a classic zinc-binding moiety effective against carbonic anhydrase isoforms . The primary research application of this compound is in the exploration of selective enzyme inhibition, particularly targeting tumor-associated carbonic anhydrase (CA) isoforms such as hCA IX and XII . These enzymes are overexpressed in hypoxic tumor environments—such as those found in renal, colon, and melanoma cancers—and play a critical role in tumor progression by regulating pH, thereby promoting cancer cell survival and metastasis . The molecular design of this compound, which likely employs a "tail approach" by incorporating specific substituents, aims to achieve enhanced selectivity for cancer-associated enzymes over off-target cytosolic isoforms, a strategy that has led to the development of other selective inhibitors currently in clinical trials . This makes it a valuable tool for developing targeted cancer therapies with a potentially improved safety profile. Furthermore, the intrinsic properties of the 1,3,4-thiadiazole core suggest potential for investigation in other research domains, including central nervous system (CNS) diseases. The scaffold's pharmacophoric pattern, featuring hydrogen bonding domains and hydrophobic regions, is suitable for interacting with neuronal targets, such as the GABA_A receptor pathway, which is relevant for managing conditions like epilepsy . Researchers can utilize this compound to study its mechanism of action in inducing cell cycle arrest and apoptosis in specific cancer cell lines or its modulation of ion channels and enzyme activity in neurological models. Its multi-target potential underscores its value as a versatile chemical probe for basic science and early-stage drug discovery.

Eigenschaften

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXUTLMUZKPHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, with the CAS number 899351-44-1, is a complex compound that incorporates a thiadiazole moiety known for its extensive biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O5S3C_{23}H_{25}N_{5}O_{5}S_{3}, with a molecular weight of 547.7 g/mol. The structure includes a benzamide core linked to a sulfonamide group and a thiadiazole derivative, which contributes to its diverse biological activities.

PropertyValue
CAS Number899351-44-1
Molecular FormulaC23H25N5O5S3
Molecular Weight547.7 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant activity against various bacterial and fungal strains. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways .

Anticancer Properties

The compound has shown anticancer activity in several studies. For instance, derivatives of thiadiazole have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrate that compounds similar to this compound can inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. They are believed to inhibit pro-inflammatory cytokines and reduce oxidative stress in tissues, making them promising candidates for treating inflammatory diseases .

Other Biological Activities

Additional activities include:

  • Antiviral : Some thiadiazole derivatives have shown efficacy against viral infections by interfering with viral replication processes.
  • Antidiabetic : Research indicates potential in modulating glucose metabolism and improving insulin sensitivity.
  • Anticonvulsant : Certain derivatives exhibit neuroprotective effects and may help manage seizure disorders .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in metabolic pathways.
  • DNA Interaction : The thiadiazole moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may act on specific receptors involved in signaling pathways related to inflammation and cell proliferation .

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • A study published in Pharmaceutical Research demonstrated that a related compound significantly reduced tumor size in murine models of breast cancer.
  • Another research article noted the antimicrobial efficacy against multi-drug-resistant strains of bacteria, showcasing the compound's potential as an alternative therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The target compound’s core structure is shared with several derivatives, differing primarily in sulfamoyl substituents (R1) and thiadiazole modifications (R2). Key analogs include:

Table 1: Structural Analogs and Substituent Variations

Compound Name (CAS No.) R1 (Sulfamoyl Group) R2 (Thiadiazole Substituent) Key Features
Target Compound N,N-diallyl 5-ethyl High lipophilicity due to allyl groups
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl...) (533871-89-5) N,N-dipropyl 5-thiophen-2-yl Enhanced π-π stacking (thiophene)
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide (312914-40-2) N-phenyl 5-ethyl Electron-withdrawing nitro group
4-(Dimethylsulfamoyl)-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (571954-39-7) N,N-dimethyl 5-(4-chlorobenzylthio) Chlorine enhances antibacterial activity
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (313405-34-4) N-methyl-N-phenyl Thiazole-2-yl Dual heterocyclic system

Key Insights :

  • Alkyl vs. Aryl Sulfamoyl Groups : Diallyl/dipropyl substituents (e.g., ) increase lipophilicity (logP ~3.5–4.2), enhancing membrane permeability compared to dimethyl or phenyl groups (logP ~2.0–2.8).
  • Thiadiazole Modifications : The 5-ethyl group in the target compound balances steric bulk and electron-donating effects, whereas thiophene () or chlorobenzylthio () substitutions improve stacking interactions or halogen bonding.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight logP* Aqueous Solubility (mg/mL)*
Target Compound ~550 3.8 0.12
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl...) 492.57 3.5 0.25
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide 507.45 2.1 <0.01
4-(Dimethylsulfamoyl)-N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 466.98 2.8 0.08

*Calculated using QSAR models.

  • logP Trends : Longer alkyl chains (dipropyl/diallyl) increase lipophilicity, while polar groups (nitro, chlorine) reduce it.
  • Solubility : Nitro-substituted analogs () exhibit poor solubility due to crystallinity, whereas thiophene derivatives () show moderate solubility.

Key Trends :

  • Antimicrobial Activity : Thiadiazole sulfonamides (e.g., ) exhibit broad-spectrum activity due to sulfonamide’s role in folate pathway disruption.
  • Anticancer Potential: Imidazole-benzamide hybrids () show potency via tubulin or kinase modulation.
  • Electron-Withdrawing Groups : Nitro or chloro substituents () enhance target binding but may reduce bioavailability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.